(3-Benzylphenyl)thiourea
Description
Evolution of Thiourea (B124793) Chemistry in Academic Pursuits
The journey of thiourea chemistry began in 1873 with its first synthesis by Marceli Nencki, following the landmark synthesis of its oxygen analog, urea (B33335), by Friedrich Wöhler in 1828. ontosight.ai Initially explored as a simple organic molecule, thiourea's true potential was gradually uncovered. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom, but this substitution imparts distinct physical and chemical properties. vedantu.com
Over the decades, academic research has transformed thiourea from a basic compound into a versatile building block. Its utility is prominent in the synthesis of various heterocyclic compounds. google.commdpi.com The tautomeric nature of thioureas (thiol↔thione) allows for flexible coordination modes, making them excellent ligands in coordination chemistry for forming stable metal complexes. google.com This has led to their application as catalysts and reagents for separating metal ions. google.com Furthermore, the discovery of a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, has cemented the role of thiourea derivatives as privileged scaffolds in medicinal chemistry and drug discovery. mdpi.combiointerfaceresearch.com Modern research continues to build on this foundation, employing advanced synthetic methods, including environmentally friendly protocols, to create novel thiourea derivatives with tailored functions. unesp.br
Significance of Aromatic and Benzyl (B1604629) Substituents in Thiourea Scaffolds for Advanced Chemical Systems
The functionality of a thiourea derivative is heavily influenced by the nature of the substituent groups attached to its nitrogen atoms. Aromatic and benzyl substituents are of particular importance in designing advanced chemical systems.
The incorporation of aromatic rings, such as a phenyl group, introduces several key features. It can increase the compound's hydrophobicity (lipophilicity), which can influence its membrane permeability and interaction with biological systems. biointerfaceresearch.com The planar structure of aryl substituents facilitates π-π stacking interactions, which can be crucial for binding to biological targets like proteins and DNA. nih.gov The electronic properties of the aromatic ring, whether electron-donating or electron-withdrawing, can modulate the acidity of the N-H protons and the electron density of the entire thiourea scaffold, thereby fine-tuning its reactivity and binding affinity. nih.gov
The benzyl group, which consists of a phenyl ring attached to a methylene (B1212753) (-CH₂) bridge, offers a unique combination of aromaticity and conformational flexibility. This substituent significantly enhances the lipophilic character of the molecule, a trait often linked to increased bioactivity. nih.gov The non-planar nature of the benzyl group allows for more complex three-dimensional interactions with target sites compared to a simple phenyl substituent. Research on related compounds, such as 1-Benzyl-3-phenyl-2-thiourea, has shown that the presence of multiple benzene (B151609) rings can increase molecular coverage density, a desirable property for applications like sensor materials and corrosion inhibitors. chemicalbook.com The structure of N-(2-benzylphenyl)-N'-(2-methoxyethyl)thiourea further illustrates how the benzylphenyl scaffold is utilized in creating molecules for biological screening. ontosight.ai
The strategic placement of these substituents is a cornerstone of rational drug design and materials science, allowing chemists to develop thiourea-based molecules for specific, advanced applications.
Research Trajectories and Unexplored Frontiers for (3-Benzylphenyl)thiourea and Related Architectures
A review of current scientific literature reveals that while the broader class of N,N'-disubstituted thioureas is well-explored, the specific compound this compound remains largely uncharacterized in academic publications. It is listed in chemical databases, but dedicated studies on its synthesis, properties, and applications are not prominent. evitachem.commolport.com This knowledge gap itself defines the most immediate research trajectories and unexplored frontiers for this molecule.
Future Research Directions:
Synthesis and Physicochemical Characterization: The primary step would be to establish an optimized, high-yield synthesis protocol for this compound, likely through the reaction of 3-benzylaniline (B1330537) with a thiocyanate (B1210189) salt or by reacting 3-benzyl isothiocyanate with ammonia (B1221849). Following synthesis, a thorough characterization using modern spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic (X-ray diffraction) methods is essential to understand its precise molecular geometry, bond angles, and crystalline packing, which are fundamental to its potential function.
Exploration of Biological Activity: Given that numerous thiourea derivatives containing aromatic and benzyl groups exhibit significant biological effects, a broad screening of this compound is a logical avenue. mdpi.combiointerfaceresearch.com Based on the activities of analogous compounds, potential areas of investigation include its efficacy as an anticancer, antimicrobial, antiviral, or enzyme inhibitory agent. biointerfaceresearch.comnih.gov For instance, related benzylphenyl thiourea structures have been investigated for various therapeutic applications, suggesting this specific isomer may hold untapped potential. ontosight.ai
Coordination Chemistry and Catalysis: The thiourea backbone is an excellent ligand for metal ions. google.com Investigating the coordination behavior of this compound with various transition metals could yield novel complexes. These complexes could be explored for catalytic activity in organic synthesis or for their properties as new materials.
Materials Science Applications: Related compounds like 1-Benzyl-3-phenyl-2-thiourea have been identified as potential sensor materials. chemicalbook.com The unique electronic and structural features imparted by the 3-benzylphenyl substituent could make it a candidate for similar applications, such as in chemosensors or as a corrosion inhibitor, warranting dedicated investigation.
The study of this compound offers a green field for research. Its structural similarity to compounds of known interest provides a strong rationale for its exploration, with the potential to uncover new chemical properties and applications.
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Compound
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Known Role/Context |
|---|---|---|---|---|
| This compound | C₁₄H₁₄N₂S | 242.34 | 832098-79-0 | Chemical Intermediate evitachem.com |
Table 2: Investigated Biological Activities of Structurally Related Thiourea Derivatives
| Compound Class / Example | Substituents | Investigated Activity | Reference |
|---|---|---|---|
| 1-Aryl-3-(pyridin-2-yl) thioureas | Aryl, Pyridinyl | Anticancer | biointerfaceresearch.com |
| N-(2-benzylphenyl)-N'-(2-methoxyethyl)thiourea | 2-Benzylphenyl, 2-Methoxyethyl | General Biological Screening | ontosight.ai |
| 1-(4-benzylphenyl)-3-(4-propylsulfanylphenyl)thiourea | 4-Benzylphenyl, 4-Propylsulfanylphenyl | Kinase Inhibition | ontosight.ai |
| Thiourea derivatives | Amino Acids, Benzimidazole | Carbonic Anhydrase Inhibition | nih.gov |
Properties
CAS No. |
832098-79-0 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
(3-benzylphenyl)thiourea |
InChI |
InChI=1S/C14H14N2S/c15-14(17)16-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H3,15,16,17) |
InChI Key |
LDXFKNPMJRMPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzylphenyl Thiourea and Analogues
Direct Amidothiolation Routes
Direct amidothiolation represents the most straightforward approach to constructing the thiourea (B124793) framework. These methods typically involve the reaction of an amine with a thiocarbonyl source in a single synthetic step.
Isothiocyanate-Amine Condensation Strategies
The condensation of an isothiocyanate with an amine is a classic and widely employed method for the synthesis of unsymmetrically disubstituted thioureas. researchgate.net This approach offers a high degree of modularity, allowing for the introduction of diverse substituents on both nitrogen atoms of the thiourea core.
A primary synthetic route to (3-Benzylphenyl)thiourea involves the reaction of 3-benzylphenylamine with a suitable isothiocyanate. In the most direct synthesis of the parent compound, 3-benzylphenylamine would be treated with a simple isothiocyanate, such as ammonium (B1175870) thiocyanate (B1210189), often in the presence of an acid catalyst. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.
For the synthesis of more complex analogues, 3-benzylphenylamine can be reacted with a variety of substituted isothiocyanates. For instance, the reaction with benzoyl isothiocyanate, generated in situ from benzoyl chloride and ammonium thiocyanate, would yield an N-benzoyl-N'-(3-benzylphenyl)thiourea derivative. sioc-journal.cn Subsequent hydrolysis can then afford the desired N-(3-benzylphenyl)thiourea. This two-step sequence provides a versatile method for accessing a range of N-acyl thiourea analogues. mdpi.com
Table 1: Synthesis of this compound Analogues via Isothiocyanate-Amine Condensation
| 3-Benzylphenylamine Derivative | Isothiocyanate Reagent | Product | Reference |
| 3-Benzylphenylamine | Ammonium Thiocyanate | This compound | General Method |
| 3-Benzylphenylamine | Benzoyl Isothiocyanate | 1-Benzoyl-3-(3-benzylphenyl)thiourea | sioc-journal.cn |
| 3-Benzylphenylamine | Phenyl Isothiocyanate | 1-(3-Benzylphenyl)-3-phenylthiourea | nih.gov |
This table presents plausible synthetic pathways based on established methodologies.
An alternative, yet equally effective, strategy involves the synthesis of 3-benzylphenyl isothiocyanate as a key intermediate. This can be achieved by reacting 3-benzylphenylamine with thiophosgene (B130339) or a thiophosgene equivalent. researchgate.net The resulting isothiocyanate is a versatile electrophile that can be reacted with a wide array of primary and secondary amines to generate a library of this compound analogues.
The reaction of 3-benzylphenyl isothiocyanate with ammonia (B1221849) would yield the parent this compound. Similarly, reaction with primary or secondary amines would afford the corresponding N,N'-disubstituted or N,N,N'-trisubstituted thioureas, respectively.
One-Pot Synthetic Approaches
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate isolation and purification steps. A common one-pot method for thiourea synthesis involves the reaction of an amine, carbon disulfide, and a second amine in a single reaction vessel. jlu.edu.cn
In the context of this compound synthesis, 3-benzylphenylamine could be reacted with carbon disulfide to form a dithiocarbamate (B8719985) intermediate in situ. Subsequent addition of ammonia or another primary amine would then lead to the formation of the desired thiourea. This method is particularly useful for generating unsymmetrical thioureas.
Furthermore, a one-pot process for the synthesis of isothiocyanates from amines under aqueous conditions has been developed, which can be directly applied to the synthesis of thioureas. nih.gov This involves the in situ generation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization to form the isothiocyanate, which can then react with an amine in the same pot.
Catalyst-Free and Environmentally Conscious Methodologies
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign protocols. Catalyst-free methods for thiourea synthesis have been reported, often utilizing greener solvents like water or employing solvent-free conditions. These approaches reduce the environmental impact and simplify product purification. While specific examples for this compound are not prevalent, the general methodologies are applicable.
Multi-Step Synthetic Sequences Incorporating Thiourea Formation
In some instances, the synthesis of this compound or its analogues may be embedded within a multi-step synthetic sequence. This is often the case when the target molecule is a more complex derivative or when the thiourea moiety is introduced at a specific stage of a larger synthetic plan.
A representative multi-step synthesis would involve the initial preparation of 3-benzylphenylamine from commercially available starting materials, followed by its conversion to the corresponding isothiocyanate. This intermediate can then be elaborated further by reaction with various nucleophiles to introduce additional functionality before or after the formation of the thiourea core. For example, a synthesized isothiocyanate can be used as a building block in the construction of more complex heterocyclic systems where the thiourea functionality is a key structural element. mdpi.com
Another multi-step approach involves the use of protecting groups. For instance, an N-acyl-protected this compound can be synthesized and then deprotected in a subsequent step to yield the final product. This strategy allows for chemical manipulations on other parts of the molecule without affecting the thiourea group.
Precursor Functionalization and Subsequent Thiocarbonylation
A primary and versatile method for the synthesis of this compound involves the functionalization of the precursor amine, 3-benzylaniline (B1330537), followed by a thiocarbonylation step. This approach allows for the direct incorporation of the thiourea moiety onto the aromatic backbone.
One of the most common methods is the reaction of the primary amine with a source of thiocyanate. For instance, anilines can be converted to their corresponding phenylthioureas by reacting them with ammonium thiocyanate in the presence of an acid. globalresearchonline.net The reaction proceeds through the formation of an isothiocyanate intermediate in situ, which is then attacked by another molecule of the amine.
A more controlled approach involves the reaction of 3-benzylaniline with a pre-formed isothiocyanate. For the synthesis of N-substituted analogues of this compound, 3-benzylphenyl isothiocyanate can be reacted with a primary or secondary amine. Conversely, to synthesize this compound itself, 3-benzylaniline can be reacted with a thiocarbonyl transfer reagent.
Another well-established procedure involves the use of benzoyl isothiocyanate. In this method, the amine is first acylated with benzoyl isothiocyanate, and the resulting benzoylthiourea (B1224501) is then hydrolyzed to yield the desired phenylthiourea. sioc-journal.cn This two-step process can be advantageous for certain substrates, offering a different route to the final product.
The direct thiocarbonylation of benzylamine (B48309) derivatives has also been explored, providing a pathway to thioamides under specific conditions. rsc.org These methods often utilize elemental sulfur in the presence of a suitable solvent and catalyst system.
| Precursor | Reagent | Product | Reference |
| 3-Benzylaniline | Ammonium thiocyanate/Acid | This compound | globalresearchonline.net |
| 3-Benzylaniline | Benzoyl isothiocyanate, then hydrolysis | This compound | sioc-journal.cn |
| 3-Benzylphenyl isothiocyanate | Ammonia | This compound | General Knowledge |
Leveraging Sulfurization Reagents (e.g., Lawesson's Reagent) in Thiourea Synthesis
An alternative strategy for the synthesis of thioureas involves the thionation of a corresponding urea (B33335) precursor. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective sulfurization agent for this transformation. organic-chemistry.orgencyclopedia.pub
The synthesis would first involve the preparation of (3-Benzylphenyl)urea. This can be achieved through several standard methods, such as the reaction of 3-benzylaniline with a cyanate (B1221674) salt or by reacting it with urea. Once the urea is obtained and purified, it can be treated with Lawesson's reagent in an appropriate solvent, typically a high-boiling one like toluene (B28343) or xylene, under reflux conditions. The reaction mechanism involves the exchange of the carbonyl oxygen atom with a sulfur atom. organic-chemistry.org
This method is particularly useful when the corresponding urea is readily available or more easily synthesized than the thiourea directly. The reaction conditions are generally mild, and the yields are often good. nih.gov
| Precursor | Reagent | Product | Reference |
| (3-Benzylphenyl)urea | Lawesson's Reagent | This compound | organic-chemistry.orgencyclopedia.pub |
Solid-Phase Synthesis Techniques for Thiourea Architectures
Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds and for streamlining the purification process. This technique has been successfully applied to the synthesis of various thiourea derivatives, including diarylthioureas. nih.gov
In a typical solid-phase approach, a precursor amine is attached to a solid support, such as a Wang resin. The resin-bound amine is then treated with a solution of an isothiocyanate to form the thiourea linkage. Alternatively, the amine can be converted to an isothiocyanate on the resin, followed by reaction with an amine in solution.
After the thiourea formation is complete, the desired product is cleaved from the resin, typically under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov The solid-phase methodology allows for the use of excess reagents to drive the reactions to completion, with the excess being easily washed away from the resin-bound product. This simplifies the purification process significantly compared to traditional solution-phase synthesis.
| Support | Attached Precursor | Reagent in Solution | Cleavage | Product | Reference |
| Wang Resin | 3-Benzylaniline | Isothiocyanate | TFA/DCM | Substituted this compound | nih.gov |
Regioselective Synthesis and Isomer Control Strategies for Substituted Thioureas
The synthesis of unsymmetrically substituted thioureas, where the two nitrogen atoms bear different substituents, requires careful control of the reaction conditions to ensure the desired regioselectivity. For a molecule like N-(3-benzylphenyl)-N'-alkylthiourea, the most straightforward and regioselective approach is the reaction of 3-benzylphenyl isothiocyanate with an alkylamine.
In this method, the isothiocyanate group is exclusively present on the 3-benzylphenyl moiety, directing the nucleophilic attack of the alkylamine to the thiocarbonyl carbon. This ensures the formation of the desired N,N'-disubstituted product without the formation of symmetrical byproducts.
Conversely, if one were to start with 3-benzylaniline and an alkyl isothiocyanate, the same regioselective outcome would be achieved. The choice between these two routes typically depends on the commercial availability and stability of the respective isothiocyanate and amine starting materials.
For the synthesis of the parent this compound, where one nitrogen is unsubstituted, the reaction of 3-benzylaniline with a thiocyanating agent like ammonium thiocyanate is inherently regioselective, as the substitution pattern is predetermined by the starting amine. globalresearchonline.net
| Reactant 1 | Reactant 2 | Product |
| 3-Benzylphenyl isothiocyanate | Alkylamine | N-(3-Benzylphenyl)-N'-alkylthiourea |
| 3-Benzylaniline | Alkyl isothiocyanate | N-(3-Benzylphenyl)-N'-alkylthiourea |
| 3-Benzylaniline | Ammonium thiocyanate | This compound |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography of (3-Benzylphenyl)thiourea and its Derivatives
In related structures, such as 3-benzoyl-1,1-dibenzylthiourea, significant twists are observed in the central part of the molecule. nih.gov Torsion angles, which describe the dihedral angle between four sequentially bonded atoms, are critical for defining this conformation. For instance, the C-N-C=S torsion angles indicate the degree of twist around the C-N bonds. nih.gov In many N,N'-disubstituted thiourea (B124793) derivatives, the substituents on the nitrogen atoms can adopt either a syn or anti conformation relative to the thione (C=S) group. nih.gov
The orientation of the benzyl (B1604629) and phenyl rings is also of significant interest. In 3-benzyl-1-[(cyclohexylidene)amino]thiourea, the mean plane of the cyclohexylidene ring is inclined to the benzene (B151609) ring by 46.30 (8)°. researchgate.net For benzoylthiourea (B1224501) derivatives, the dihedral angle between the two aromatic rings can vary significantly, ranging from approximately 33° to nearly 90°, depending on the substitution pattern and crystal packing forces. nih.govresearchgate.net
Table 1: Selected Torsion Angles in a Representative Thiourea Derivative (3-Benzoyl-1,1-dibenzylthiourea)
| Atoms (Molecule 1) | Angle (°) | Atoms (Molecule 2) | Angle (°) |
|---|---|---|---|
| C7–N2–C8–S1 | 121.3 (3) | C29–N4–C30–N3 | -62.3 (4) |
| C8–N1–C9–C10 | -146.6 (3) | C30–N3–C38–C39 | -132.9 (3) |
Data sourced from a study on 3-benzoyl-1,1-dibenzylthiourea, which contains two independent molecules in its asymmetric unit, illustrating conformational variations. nih.gov
Hydrogen bonding plays a crucial role in dictating the molecular conformation and the supramolecular assembly in the crystal lattice of thiourea derivatives. nih.gov
Intramolecular Hydrogen Bonds: In many N-acylthiourea derivatives, an intramolecular N-H···O hydrogen bond is formed between the amide proton and the carbonyl oxygen atom. This interaction leads to the formation of a stable, planar six-membered pseudo-ring, often referred to as an S(6) motif. nih.govnih.govresearchgate.net This feature significantly influences the planarity of the central part of the molecule.
Intermolecular Hydrogen Bonds: The most common intermolecular interaction in the crystal packing of thiourea derivatives involves the N-H protons and the sulfur atom of the thione group. Molecules frequently link into centrosymmetric dimers through pairs of N-H···S hydrogen bonds, forming a characteristic R²₂(8) ring motif. researchgate.net These dimers can then be further connected into chains or more complex three-dimensional networks through other interactions, such as C-H···S or C-H···O hydrogen bonds. nih.govresearchgate.net In some cases, O-H···S interactions are also observed when hydroxyl substituents are present. nih.govresearchgate.net
Table 2: Hydrogen Bond Geometry in a Representative Thiourea Derivative
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Type |
|---|---|---|---|---|---|
| N2–H2···O1 | 0.86 | 1.93 | 2.6250 (16) | 137 | Intramolecular |
| N1–H1···S1 | 0.86 | 2.61 | 3.4358 (12) | 161 | Intermolecular |
D = donor atom, A = acceptor atom. Data from 3-benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea, illustrating typical hydrogen bond parameters. nih.gov
Beyond hydrogen bonding, weaker non-covalent interactions, such as π-π stacking, are vital for stabilizing the crystal structures of aromatic thiourea derivatives. nih.gov The presence of both a benzyl and a phenyl ring in this compound provides ample opportunity for such interactions.
The nature and position of substituents on the phenyl rings can have a profound impact on the crystal structure of thiourea derivatives. nih.gov Even minor changes, such as the addition of a methyl, nitro, or halogen group, can alter the delicate balance of intermolecular forces, leading to different hydrogen bonding patterns, π-stacking arrangements, and ultimately, different crystal symmetries (space groups). nih.govmdpi.com
For example, electron-withdrawing or electron-donating groups can modify the acidity of the N-H protons and the acceptor strength of the sulfur and oxygen atoms, thereby modulating the hydrogen bond network. mdpi.com Steric effects are also critical; bulky substituents can hinder certain packing motifs while promoting others, leading to significant changes in molecular conformation and crystal packing. rsc.org Studies on series of related compounds have shown that molecules differing only in the position of a substituent can crystallize in entirely different systems (e.g., triclinic vs. monoclinic) due to these subtle electronic and steric influences. nih.gov
Vibrational Spectroscopy Studies (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.
The infrared spectrum of a thiourea derivative is characterized by several key absorption bands corresponding to the vibrations of its primary functional groups.
N-H Vibrations: The N-H stretching vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and number of peaks can be influenced by hydrogen bonding; bands for hydrogen-bonded N-H groups are generally broader and shifted to lower frequencies compared to free N-H groups. iosrjournals.orgresearchgate.net
C=S Vibrations: The C=S (thione) stretching vibration is a key marker for thiourea compounds. This vibration is often coupled with other modes, particularly C-N stretching, and its absorption is found over a broad range. The main C=S stretching band is typically observed in the 1250-1450 cm⁻¹ region, with another significant contribution often found around 730-800 cm⁻¹. researchgate.netresearchgate.net
C-N Vibrations: The C-N stretching vibrations are also coupled modes and appear at several locations in the spectrum. A strong band associated with the thioamide C-N bond is typically found in the 1450-1550 cm⁻¹ region. iosrjournals.org Another C-N stretching vibration often appears near 1100 cm⁻¹. researchgate.net
The interpretation of these spectra allows for the confirmation of the thiourea moiety and provides insights into the molecular environment, particularly the extent and nature of hydrogen bonding within the structure.
Table 3: Characteristic Vibrational Frequencies for Phenylthiourea Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H stretching | 3100 - 3400 | Often broad due to hydrogen bonding. iosrjournals.orgresearchgate.net |
| C-H stretching (aromatic) | 3000 - 3100 | Characteristic of the phenyl and benzyl groups. |
| C-N stretching (Thioamide I) | 1450 - 1550 | Coupled with N-H bending. iosrjournals.org |
| C=S stretching (Thioamide II) | 1250 - 1450 | Mixed with C-N stretching. researchgate.netresearchgate.net |
| C-N symmetric stretching | ~1100 | - |
| C=S symmetric stretching | 730 - 800 | Often a sharp peak. researchgate.net |
Coordination Chemistry and Metal Complexation of 3 Benzylphenyl Thiourea
Ligand Behavior and Chelation Modes
There is currently no available research data to specifically describe the ligand behavior and chelation modes of (3-Benzylphenyl)thiourea. While thioureas, in general, can coordinate to metal ions in various ways, the specific behavior of the title compound has not been reported.
Monodentate Coordination through Sulfur (S-Donor)
No studies have been found that confirm or provide examples of this compound acting as a monodentate ligand through its sulfur atom.
Bidentate Coordination through Sulfur and Nitrogen (S,N-Donor)
There is no documented evidence of this compound forming bidentate complexes through coordination involving both its sulfur and nitrogen atoms.
Bidentate Coordination through Sulfur and Oxygen (S,O-Donor) in Acylated Derivatives
Information regarding the synthesis and coordination chemistry of acylated derivatives of this compound is not available in the current body of scientific literature.
Synthesis and Stoichiometry of Metal Complexes
The absence of research on the coordination of this compound with metal ions means that there are no established methods for the synthesis of its metal complexes, nor is there any data on their stoichiometry.
Preparation of Mononuclear Complexes
No specific methods or examples for the preparation of mononuclear complexes involving this compound have been reported.
Formation of Polynuclear and Polymeric Architectures
There is no information available on the ability of this compound to form polynuclear or polymeric coordination architectures with metal ions.
No Published Research Found on the Coordination Chemistry of this compound
While the field of coordination chemistry extensively covers a wide variety of thiourea (B124793) derivatives and their interactions with metal ions, the specific isomer this compound does not appear in the available scientific literature in the context of metal complexation. Research has been conducted on other isomers, such as 1-benzyl-3-phenylthiourea (B182860), and a vast number of other N-substituted thiourea ligands, detailing their structural, spectroscopic, and electronic properties upon forming coordination compounds.
These studies reveal common coordination behaviors for thiourea-based ligands, which typically involve:
Coordination Modes: Thiourea derivatives most commonly act as monodentate ligands, coordinating to metal ions through the sulfur atom. In some cases, particularly after deprotonation, they can act as bidentate chelating ligands, binding through both sulfur and a nitrogen atom.
Spectroscopic Analysis: Techniques such as UV-Vis, Electron Spin Resonance (ESR), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to probe the metal-ligand interactions. For instance, shifts in the chemical signals of N-H protons or the thiocarbonyl carbon (C=S) in NMR spectra can confirm the involvement of these groups in coordination.
However, without specific studies on this compound, it is not possible to provide scientifically accurate details for the sections and subsections requested, including its specific metal complexes, their structural parameters, spectroscopic data, electronic properties, or stability in solution. Generating such content would require speculation and would not meet the standards of a factual, scientific article.
Therefore, the requested article on the coordination chemistry of this compound cannot be produced at this time due to the absence of published research on the subject.
Computational and Theoretical Investigations of 3 Benzylphenyl Thiourea
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds. For thiourea (B124793) derivatives, Density Functional Theory (DFT) is a commonly used method to obtain accurate predictions of molecular properties. ajrconline.orgajrconline.org
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For substituted thiourea derivatives, this involves determining key bond lengths, bond angles, and dihedral angles. rajpub.com Studies on similar molecules often reveal that the conformation is stabilized by intramolecular hydrogen bonds, for example, between an N-H group and a nearby oxygen or sulfur atom. nih.govnih.gov The relative orientation of the phenyl and benzyl (B1604629) rings would be a key feature of the conformational analysis for (3-Benzylphenyl)thiourea.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajrconline.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net For a molecule like this compound, the analysis would identify the distribution of these orbitals across the aromatic rings and the thiourea moiety.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. researchgate.net In thiourea derivatives, the sulfur and any oxygen atoms are generally sites of negative potential, while the N-H protons are regions of positive potential. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. ajrconline.org This analysis provides a detailed picture of the bonding and antibonding interactions. For thiourea compounds, NBO analysis can quantify the delocalization of lone pair electrons from nitrogen and sulfur atoms into antibonding orbitals, which contributes to the stability of the molecule. ajrconline.org
Electron Localization Function (ELF) and Non-Bonding Orbital Analysis
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as bonding pairs, lone pairs, and atomic cores. rsc.org This analysis provides a clear depiction of the chemical bonds and non-bonding electron domains. For this compound, ELF analysis would help in understanding the nature of the C=S bond and the localization of lone pairs on the nitrogen and sulfur atoms.
Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. rsc.orgrajpub.com
Predicted ¹H and ¹³C NMR chemical shifts are calculated to aid in the assignment of experimental spectra. nih.gov The accuracy of these predictions depends on the level of theory and the consideration of solvent effects. For substituted thioureas, calculations can help assign the chemical shifts of protons and carbons in the aromatic rings and the thiourea core. nih.govnih.gov
The calculation of vibrational frequencies (IR and Raman) is another standard application of DFT. rajpub.com These calculations help in the assignment of absorption bands in experimental spectra to specific vibrational modes of the molecule, such as N-H stretching, C=S stretching, and aromatic ring vibrations.
Intermolecular Interaction Analysis in Solid and Solution Phases
Due to a lack of specific research focusing solely on the intermolecular interactions of this compound, this section will draw upon computational and theoretical studies of closely related thiourea derivatives to provide insights into its potential behavior. The fundamental principles of hydrogen bonding and van der Waals forces are universal, and studies on analogous molecules can offer a qualitative understanding.
Quantification of Hydrogen Bonding and van der Waals Interactions
Thiourea derivatives are well-known for their ability to form robust intermolecular hydrogen bonds, a key feature in their application in organocatalysis and crystal engineering. The thiourea moiety (-NH-C(=S)-NH-) possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom).
In the solid state, this compound is expected to form centrosymmetric dimers through N-H···S hydrogen bonds, a common motif observed in the crystal structures of many N,N'-disubstituted thioureas. These interactions are characterized by the donation of a proton from the amine hydrogen to the sulfur atom of a neighboring molecule. Computational studies on similar benzoylthiourea (B1224501) derivatives have shown that these N-H···S interactions are a dominant feature in their crystal packing. For instance, in the crystal structure of 1-benzoyl-3-(4-n-butylphenyl)thiourea, N-H···S hydrogen bonds with a donor-acceptor distance of 3.550 Å are observed.
In solution, the extent and nature of hydrogen bonding will be highly dependent on the solvent. In non-polar solvents, intramolecular N-H···S or N-H···π interactions may be favored. However, in polar or hydrogen-bonding solvents, competition between intermolecular solute-solute and solute-solvent hydrogen bonds will occur. Spectroscopic techniques, such as NMR, can provide experimental evidence for the presence and strength of these interactions in solution. For example, the chemical shifts of the N-H protons are sensitive to their hydrogen-bonding environment.
Table 5.3.1: Representative Hydrogen Bond Geometries in Related Thiourea Derivatives
| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |
| N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea | N-H···S | 3.665 | |
| 3-Benzoyl-1-(2-methoxyphenyl)thiourea | N-H···S | Not specified | |
| 1-Benzoyl-3-(4-n-butylphenyl)thiourea | N-H···S | 3.550 | |
| 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea | N-H···S | Not specified |
This table presents data from crystallographic studies of similar thiourea derivatives to illustrate typical hydrogen bond distances.
Chalcogen Bonding Characterization
Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (such as sulfur) as the electrophilic species. In the context of this compound, the sulfur atom of the thiocarbonyl group can act as a Lewis base (hydrogen bond acceptor) but also as a Lewis acid (chalcogen bond donor).
While the term "chalcogen bond" is not explicitly used in the provided search results for thiourea derivatives, the underlying principle of an electrophilic region on the sulfur atom is relevant. Computational studies on thioamides and selenoamides have highlighted the importance of the chalcogen atom's size in determining its hydrogen-bond accepting capability. It is plausible that the sulfur atom in this compound could participate in chalcogen bonding interactions with nucleophilic species, although this is less common and less studied than its role as a hydrogen bond acceptor.
The characterization of chalcogen bonding typically involves computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and analyze the electron density distribution. Such studies would be necessary to definitively characterize any chalcogen bonding involving this compound.
Mechanistic Insights into Thiourea-Mediated Reactions
Thiourea derivatives are widely employed as organocatalysts, primarily due to their ability to activate substrates through hydrogen bonding. The following sections will discuss the potential mechanistic pathways of reactions mediated by this compound, based on general principles of thiourea catalysis.
Transition State Calculations for Reaction Pathways
The catalytic activity of thioureas stems from their ability to lower the energy of the transition state of a reaction. This is achieved through the formation of hydrogen bonds with the substrate, which can stabilize developing negative charge and increase the electrophilicity of the reaction center.
For a reaction catalyzed by this compound, transition state calculations would be crucial to elucidate the precise mechanism. These calculations, typically performed using Density Functional Theory (DFT), involve locating the first-order saddle point on the potential energy surface that connects the reactants and products. The geometry and energy of the transition state provide valuable information about the reaction mechanism, including the nature of bond breaking and bond formation.
In a typical thiourea-catalyzed reaction, such as a Michael addition or a Diels-Alder reaction, the thiourea catalyst would form a complex with the electrophile (e.g., an enone or a dienophile) through hydrogen bonding to the carbonyl oxygen. This interaction would lower the LUMO of the electrophile, making it more susceptible to nucleophilic attack. Transition state calculations would model this interaction and determine the activation energy of the reaction. The difference in activation energies between the catalyzed and uncatalyzed reactions would provide a quantitative measure of the catalytic effect.
Table 5.4.1: Hypothetical Transition State Parameters for a Thiourea-Catalyzed Michael Addition
| Parameter | Uncatalyzed Reaction | Catalyzed by this compound |
| Activation Energy (kcal/mol) | E_a | E_a' < E_a |
| Key Interatomic Distances (Å) | C-Nu bond forming | C-Nu bond forming (shorter) |
| Imaginary Frequency (cm⁻¹) | ν | ν' |
This is a hypothetical table illustrating the expected changes in transition state parameters upon catalysis. Actual values would require specific computational studies.
Elucidation of Catalytic Cycles
A complete understanding of a catalytic process requires the elucidation of the entire catalytic cycle. For a reaction catalyzed by this compound, the catalytic cycle would typically involve the following steps:
Catalyst-Substrate Complexation: The catalyst, this compound, forms a hydrogen-bonded complex with the substrate.
Activation and Reaction: The substrate is activated towards the desired reaction (e.g., nucleophilic attack), which proceeds through a lower-energy transition state.
Product Formation: The product is formed.
Product Release and Catalyst Regeneration: The product dissociates from the catalyst, regenerating the free this compound to participate in another catalytic cycle.
Reactivity and Derivatization Studies of 3 Benzylphenyl Thiourea
Functionalization at Nitrogen Centers
The nitrogen atoms in the thiourea (B124793) linkage of (3-benzylphenyl)thiourea are nucleophilic and can be functionalized through various reactions, primarily alkylation and acylation. The presence of both an N-H proton and lone pairs of electrons on the nitrogen atoms makes them susceptible to electrophilic attack.
Alkylation of N-arylthioureas is a common method for their derivatization. Under basic conditions, the N-H protons can be abstracted to form a thiourea anion, which then readily reacts with alkylating agents. For instance, a highly efficient S-alkylation of arylthioureas has been reported using tetraalkylammonium salts as alkylation reagents under transition-metal-free conditions, yielding S-substituted aryl-isothioureas in good to excellent yields. researchgate.netacs.org While this reaction occurs on the sulfur atom, N-alkylation can also be achieved under different conditions. The regioselectivity of alkylation (N vs. S) is often dependent on the reaction conditions, such as the nature of the base, solvent, and the electrophile.
Acylation of N-arylthioureas typically occurs at the nitrogen atoms. The reaction of N-phenylthiourea with benzoyl chloride, for example, leads to the formation of N-benzoyl-N'-phenylthiourea. researchgate.netjppres.com This reaction proceeds via a nucleophilic acyl substitution mechanism. For an unsymmetrical thiourea like this compound, acylation could potentially occur at either of the nitrogen atoms. The regioselectivity of this reaction would be influenced by the electronic and steric environment of each nitrogen. A highly efficient method for the N-acylation of both symmetrical and unsymmetrical thioureas has been achieved using lead(II) salts and triethylamine. researchgate.net For unsymmetrical thioureas, regioselective N-acylation tends to occur at the nitrogen atom of the amine with the lower pKa. researchgate.net
A summary of representative functionalization reactions at nitrogen centers of thiourea analogues is presented in the table below.
| Reagent | Product Type | Reference |
| Tetraalkylammonium salts | S-substituted aryl-isothioureas | researchgate.netacs.org |
| Benzoyl chloride | N-benzoyl-N'-phenylthiourea | researchgate.netjppres.com |
| Lead(II) salts / Triethylamine | Regioselective N-acylated thioureas | researchgate.net |
Reactions Involving the Thiocarbonyl Group (C=S)
The thiocarbonyl group is the most reactive site in the thiourea molecule for a variety of chemical transformations, including oxidation and desulfurization.
Oxidation: The sulfur atom of the thiocarbonyl group is readily oxidized. The nature of the product depends on the oxidant and the reaction conditions. Mild oxidation can lead to the formation of disulfides, while stronger oxidants can result in the formation of sulfoxides or even lead to the replacement of the sulfur atom with oxygen, yielding the corresponding urea (B33335). For example, arylthioureas can undergo desulfurization to the corresponding non-toxic arylureas upon oxidation with cetyltrimethylammonium dichromate in acetic acid. researchgate.net The oxidation of thioureas can also be a key step in the synthesis of heterocyclic compounds. For instance, the oxidative cyclization of arylthioureas, known as the Hugershoff synthesis, is a method for preparing 2-aminobenzothiazoles. washington.edu
Desulfurization: The conversion of thioureas to other functional groups through the removal of the sulfur atom is a synthetically useful transformation. A common outcome of desulfurization is the formation of carbodiimides. An efficient and mild oxidative desulfurization of 1,3-disubstituted thioureas to carbodiimides has been reported using o-iodoxybenzoic acid (IBX). organic-chemistry.org This reaction proceeds with high selectivity and is compatible with various functional groups. organic-chemistry.org Another approach involves electrochemically induced desulfurizative addition–cyclization of thioureas with azidotrimethylsilane (B126382) to synthesize substituted 5-aminotetrazoles. researchgate.net
The table below summarizes key reactions involving the thiocarbonyl group in thiourea analogues.
| Reagent/Condition | Product Type | Reference |
| Cetyltrimethylammonium dichromate | Arylureas | researchgate.net |
| Oxidative cyclization (Hugershoff) | 2-Aminobenzothiazoles | washington.edu |
| o-Iodoxybenzoic acid (IBX) | Carbodiimides | organic-chemistry.org |
| Azidotrimethylsilane (electrochemical) | 5-Aminotetrazoles | researchgate.net |
Cyclization Reactions Leading to Heterocyclic Systems
Thioureas are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, owing to the reactive nature of the thiocarbonyl group and the nucleophilicity of the nitrogen atoms.
A significant application of thioureas in heterocyclic synthesis is the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of a thiourea with an α-haloketone. The reaction of N-(2-pyridyl)-N'-phenylthiourea with N-bromosuccinimide in sulfuric acid, for instance, produces 2-(2-pyridyl)benzothiazole. washington.edu The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.
In appropriately substituted thiourea derivatives, intramolecular cyclization reactions can lead to the formation of various heterocyclic systems. For example, the oxidation of N-aryl-N'-acylthioureas can lead to the formation of benzothiazole (B30560) derivatives. researchgate.net The specific product formed is dependent on the reaction conditions and the substitution pattern of the starting thiourea.
Comparative Reactivity Studies with Other Thiourea Analogues
While no specific comparative reactivity studies involving this compound have been found, the reactivity of this compound can be inferred by comparing it to other well-studied thiourea analogues. The electronic nature of the substituents on the nitrogen atoms plays a crucial role in the reactivity of the thiourea moiety.
The presence of the electron-donating benzyl (B1604629) group on one of the nitrogen atoms of this compound would likely increase the nucleophilicity of the nitrogen and sulfur atoms compared to an unsubstituted N-phenylthiourea. However, the steric bulk of the benzyl group might also influence the regioselectivity of certain reactions.
In comparison to N,N'-diarylthioureas, the presence of a more flexible benzyl group in this compound could lead to different conformational preferences, which in turn might affect the outcome of cyclization reactions. The reactivity of the thiocarbonyl group in this compound is expected to be broadly similar to that observed in other N-aryl and N-alkyl-N'-arylthioureas, allowing for transformations such as oxidation to ureas or desulfurization to carbodiimides.
Applications in Advanced Chemical Systems Non Biological
Organocatalysis and Asymmetric Synthesis: An Unexplored Frontier
Thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily due to their ability to act as hydrogen bond donors. This interaction allows for the activation of electrophiles and the stabilization of transition states, leading to rate acceleration and stereocontrol in a variety of organic transformations. However, specific research detailing the role of (3-Benzylphenyl)thiourea in this capacity is not present in the current body of scientific literature.
Role as Hydrogen Bond Donor Catalysts
The fundamental principle behind thiourea catalysis lies in the dual hydrogen-bonding capability of the N-H protons. This allows for a bidentate interaction with substrates containing Lewis basic sites, such as carbonyl groups. This interaction effectively lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. While this mechanism is well-established for numerous thiourea derivatives, dedicated studies to quantify the hydrogen bond donating strength and catalytic efficacy of this compound are needed.
Enantioselective Transformations in Multicomponent Reactions
Chiral thiourea derivatives are highly valued for their ability to induce enantioselectivity in a range of chemical reactions, including multicomponent reactions where three or more reactants combine in a single step. These catalysts create a chiral environment around the reacting species, directing the formation of one enantiomer over the other. Despite the potential for the benzylphenyl moiety to influence the steric and electronic properties of a chiral catalyst, there are no published examples of this compound being employed in enantioselective multicomponent reactions.
Catalytic Activation Mechanisms for Electrophiles and Nucleophiles
The activation of both electrophiles and nucleophiles is a hallmark of bifunctional thiourea catalysis. By engaging the electrophile through hydrogen bonding, the catalyst enhances its reactivity. Simultaneously, a basic moiety on the catalyst can deprotonate a pronucleophile, increasing its nucleophilicity. Investigations into whether this compound can be functionalized to act as a bifunctional catalyst and the specific mechanisms of such activation are yet to be undertaken.
Materials Science Applications: A Field of Untapped Potential
In materials science, thiourea compounds have found utility as precursors for the synthesis of metal sulfide (B99878) nanocrystals and as agents in controlled polymerization processes. These applications leverage the sulfur atom within the thiourea backbone. However, the specific application of this compound in these areas has not been reported.
Precursors for Metal Sulfide Nanocrystal Synthesis
The thermal decomposition of thiourea and its derivatives in the presence of metal salts is a common method for producing metal sulfide nanoparticles. The substituents on the thiourea can influence the decomposition temperature and the reactivity of the sulfur source, thereby affecting the size, shape, and crystalline phase of the resulting nanocrystals. Research to determine the suitability and potential advantages of using this compound as a precursor for specific metal sulfide nanocrystals is a potential avenue for future investigation.
Polymerization Initiators and Chain Transfer Agents (e.g., RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated technique for synthesizing polymers with controlled molecular weights and narrow distributions. Certain sulfur-containing compounds can act as chain transfer agents in this process. While thioureas are not the most common RAFT agents, their structural motifs can be incorporated into more complex molecules designed for this purpose. There is currently no evidence in the literature to suggest that this compound has been evaluated as a polymerization initiator or a chain transfer agent in RAFT or other controlled polymerization methods.
Chemical Sensor Development
This compound and its structural analogs have been investigated for their potential in the development of advanced chemical sensors. The core of their sensing capability lies in the thiourea moiety, which can engage in specific molecular interactions, such as hydrogen bonding, with target analytes. This interaction can be transduced into a measurable signal through various platforms. Research has particularly focused on its application in detecting hazardous materials, including heavy metal ions and simulants for chemical warfare agents.
Detection of Non-Biological Heavy Metal Ions (e.g., Cadmium, Mercury)
While various thiourea derivatives have been explored as ligands and chemosensors for heavy metal ions due to the affinity of the sulfur atom for soft metals, publicly available research specifically detailing the application of this compound for the detection of non-biological heavy metal ions such as cadmium and mercury is limited. The general principle for such sensors involves the coordination of the metal ion with the sulfur and nitrogen atoms of the thiourea group, which can lead to a change in optical or electrochemical properties. However, specific studies employing this compound for this purpose are not prominent in the current scientific literature.
Sensing of Chemical Warfare Agent Simulants (e.g., DMMP)
A significant area of application for benzylphenyl thiourea compounds is in the detection of chemical warfare agent (CWA) simulants, particularly organophosphorus compounds like Dimethyl methylphosphonate (B1257008) (DMMP), which mimics nerve agents such as Sarin and Soman. The thiourea group acts as an effective hydrogen-bond donor, forming interactions with the phosphoryl oxygen atom of DMMP.
Research has utilized a structural isomer, 1-benzyl-3-phenylthiourea (B182860) (TU-1), as a sensitive coating on sensor devices. nih.govmdpi.comsciprofiles.commdpi.com In these applications, the interaction between the thiourea derivative and the CWA simulant is the primary mechanism for detection. nih.gov The benzyl (B1604629) group within the molecule can further influence the sensitivity and morphology of the sensor coating. mdpi.comresearchgate.net
Another approach involves decorating a polyhedral oligomeric silsesquioxane (POSS) scaffold with thiourea derivatives. mdpi.comresearchgate.net A specific variant, PSS-TU2, incorporates a benzyl functional group. mdpi.com This material leverages both the hydrogen-bonding capability of the thiourea and the structural properties of the POSS cage for DMMP detection. mdpi.comresearchgate.net The performance of these materials is often evaluated by coating them onto transducers, such as Surface Acoustic Wave (SAW) devices, and measuring the response upon exposure to the target analyte. mdpi.comresearchgate.net
Optical (Fluorescence) and Electrochemical Sensor Platforms
Currently, there is a lack of specific research focused on the integration of this compound into optical (fluorescence) or electrochemical sensor platforms for the detection of heavy metals or CWA simulants. While the thiourea functional group is utilized in many optical and electrochemical sensors, detailed studies employing the specific this compound structure for these platforms have not been extensively reported. The development of such sensors would typically involve designing the molecule to produce a distinct change in fluorescence or an electrical signal upon binding with the target analyte.
Surface Acoustic Wave (SAW) Sensor Integration
The integration of benzylphenyl thiourea derivatives into Surface Acoustic Wave (SAW) sensors represents a well-documented application for gas-phase chemical detection. mdpi.com SAW sensors are highly sensitive mass-loading devices; a coating of a sensing material on the device surface will adsorb target analyte molecules, and the resulting mass increase causes a measurable shift in the resonant frequency of the SAW device. mdpi.comresearchgate.net
In one study, a SAW array was developed using three different sensing materials, one of which was 1-benzyl-3-phenylthiourea (TU-1). nih.govmdpi.com This array was tested for its sensitivity to nerve agents and their simulants. nih.gov The TU-1 coated sensor (SAW-2) was compared against a POSS-based polymer (SAW-1) and another thiourea derivative (SAW-3) for the detection of DMMP. nih.gov
The results showed that while the POSS-based polymer exhibited the highest sensitivity, the TU-1 sensor still provided a significant response. nih.gov The frequency shifts of the sensors are directly related to the amount of analyte adsorbed.
Table 1: Performance of 1-benzyl-3-phenylthiourea (TU-1) Coated SAW Sensor for DMMP Detection
| Analyte | Concentration Range (mg/m³) | Sensor | Observed Frequency Shift (kHz) |
| DMMP | 63–507 | SAW-2 (TU-1) | Showed high sensitivity at the highest concentration, which decreased with concentration. |
Data sourced from a study on SAW chemical array devices. nih.gov
In other research, thiourea-decorated POSS materials with different functional groups were synthesized and coated on 250 MHz SAW sensors to detect DMMP. mdpi.comresearchgate.net One of the tested materials, PSS-TU2, featured a benzyl functional group. mdpi.com The performance was evaluated by measuring the frequency shift after exposure to 10 ppm of DMMP.
Table 2: Frequency Response of Thiourea-Decorated POSS SAW Sensors to DMMP
| Sensing Material (Functional Group) | Dilution Concentration (mg/mL) | Maximum Frequency Shift at 10 ppm DMMP (kHz) |
| PSS-TU2 (Benzyl) | 1.0 | ~ -2.0 |
| PSS-TU2 (Benzyl) | 0.5 | ~ -6.0 |
| PSS-TU2 (Benzyl) | 0.25 | ~ -8.0 |
| PSS-TU2 (Benzyl) | 0.167 | ~ -11.0 |
Data derived from research on reusable SAW sensors with thiourea-decorated POSS. mdpi.comresearchgate.net
These studies confirm that this compound and its close isomers can be effectively integrated as sensing layers on SAW devices for the sensitive detection of CWA simulants like DMMP. nih.govmdpi.comresearchgate.net
Conclusions and Future Research Directions
Synthesis of Novel (3-Benzylphenyl)thiourea Derivatives with Tunable Properties
The future exploration of this compound hinges on the strategic synthesis of new derivatives with finely tuned electronic and steric properties. Standard synthetic routes, typically involving the reaction of an isothiocyanate with a primary amine, provide a robust foundation for creating a diverse library of compounds. mdpi.comnih.gov For this specific scaffold, derivatives can be accessed by reacting 3-benzylaniline (B1330537) with a variety of substituted isothiocyanates, or conversely, by reacting substituted anilines with (3-benzylphenyl)isothiocyanate.
The true potential lies in modifying the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can modulate the acidity of the N-H protons, which is crucial for applications in organocatalysis and anion sensing. For instance, incorporating fluorine or trifluoromethyl groups has been shown to enhance the biological activity of related benzoylthiourea (B1224501) derivatives. nih.gov Future work should focus on systematically synthesizing derivatives of this compound with substituents at various positions on both the benzyl (B1604629) and phenyl rings to establish clear structure-property relationships.
| Substituent (R) | Position | Anticipated Effect on Properties | Potential Application |
|---|---|---|---|
| -NO2 | Phenyl ring (para) | Increased N-H acidity, enhanced H-bonding | Anion sensing, Organocatalysis |
| -OCH3 | Benzyl ring (para) | Increased electron density, potential for metal coordination | Ligand design for catalysis |
| -CF3 | Phenyl ring (meta) | Enhanced lipophilicity and metabolic stability | Medicinal chemistry |
| -OH | Phenyl ring (ortho) | Potential for intramolecular H-bonding, metal chelation | Sensor design, Catalysis |
| -Br | Benzyl ring (ortho/para) | Enables further functionalization via cross-coupling | Advanced materials synthesis |
Exploration of New Catalytic Paradigms
Thiourea (B124793) derivatives are well-established as powerful hydrogen-bonding organocatalysts. rsc.org They operate by activating substrates through the formation of hydrogen bonds, thereby lowering the energy barrier of the reaction. The this compound scaffold is a promising candidate for developing novel catalysts. Its two N-H groups can act as a dual hydrogen-bond donor, a feature known to enhance catalytic activity.
Future research should explore the application of this compound and its derivatives in a range of organic transformations. One promising area is the ring-opening polymerization (ROP) of lactones to produce biodegradable polyesters, a reaction where thiourea/base co-catalytic systems have shown high efficiency and control. rsc.org The steric and electronic properties of the catalyst could be tuned to control the polymerization rate and the stereoselectivity of the resulting polymer. Furthermore, these derivatives could serve as ligands for transition metals, creating novel complexes for applications in areas like asymmetric hydrogenation or cross-coupling reactions.
| Catalytic Application | Proposed Role of this compound Derivative | Key Structural Feature |
|---|---|---|
| Ring-Opening Polymerization (ROP) | Co-catalyst with a base to activate monomer and initiator | Dual N-H hydrogen bond donors |
| Michael Addition | Activation of the electrophile via H-bonding | Tunable N-H acidity |
| Asymmetric Synthesis | Chiral ligand for metal-catalyzed reactions | Introduction of chiral centers on the benzyl group |
| Friedel-Crafts Alkylation | Activation of the carbonyl group of the electrophile | Strong H-bonding capability |
Development of Advanced Sensing Platforms
The ability of the thiourea moiety to bind with both anions and metal cations makes it an excellent functional group for chemical sensors. nih.govnih.gov The interaction, often mediated by hydrogen bonding or coordination with the sulfur atom, can be designed to produce a measurable signal, such as a change in color (colorimetric) or fluorescence.
This compound derivatives are prime candidates for the development of selective chemosensors. By attaching a chromophore or fluorophore to the molecular framework, sensors can be designed to detect specific analytes. For example, incorporating a nitrophenyl group can create a colorimetric sensor for anions like fluoride, acetate, and sulfate, where binding induces a color change visible to the naked eye. nih.gov The benzyl group offers a convenient site for modification without significantly altering the binding properties of the core thiourea unit. Future work could involve grafting these molecules onto surfaces or nanoparticles to create reusable, high-performance sensors, such as Surface Acoustic Wave (SAW) sensors for detecting volatile organic compounds. mdpi.com
| Target Analyte | Sensing Mechanism | Proposed Sensor Type | Signal Transduction |
|---|---|---|---|
| Heavy Metal Ions (e.g., Hg2+, Cd2+) | Coordination with the sulfur atom | Colorimetric / Fluorescent | Change in absorption or emission spectrum analis.com.myresearchgate.net |
| Anions (e.g., F-, AcO-) | Hydrogen bonding with N-H groups | Colorimetric | Deprotonation of N-H leading to color change nih.gov |
| Explosives (e.g., picric acid) | Electron transfer / π-π stacking | Fluorescence Quenching | Decrease in fluorescence intensity |
| Nerve Agent Simulants (e.g., DMMP) | Hydrogen bonding interactions | Surface Acoustic Wave (SAW) | Change in resonance frequency mdpi.com |
Deepening Mechanistic Understanding through Integrated Experimental and Theoretical Approaches
A profound understanding of reaction mechanisms is paramount for the rational design of next-generation catalysts and sensors. For this compound, a combination of experimental and computational methods will be crucial to elucidate its behavior at the molecular level.
Experimental studies, including kinetic analysis, will shed light on reaction rates and orders, providing clues about the catalytic cycle. Spectroscopic techniques such as in-situ FT-IR and NMR can be used to identify key intermediates and transition states. On the computational front, Density Functional Theory (DFT) calculations have proven invaluable for studying thiourea-mediated reactions. researchgate.net DFT can be used to model reaction pathways, calculate activation energies, and visualize the non-covalent interactions, such as hydrogen bonds, that govern the catalytic process. This integrated approach will allow researchers to understand how catalyst structure relates to activity and selectivity, paving the way for the design of more efficient systems. rsc.org
Potential for Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which explores chemistry "beyond the molecule," relies on non-covalent interactions to build large, ordered structures from smaller molecular components. iitg.ac.in The thiourea group is an excellent building block for supramolecular assembly due to its capacity for forming robust and directional N-H···S hydrogen bonds. nih.govresearchgate.net
This compound and its derivatives are well-suited for creating complex supramolecular architectures. The interplay of N-H···S hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. acs.orgnih.gov The presence of the benzyl and phenyl groups also introduces the possibility of π-π stacking interactions, adding another layer of control over the self-assembly process.
Furthermore, these molecules can act as hosts in host-guest chemistry. nih.govtaylorfrancis.com By designing derivatives with specific cavities or recognition sites, it is possible to create receptors that selectively bind to guest molecules. The binding is driven by a combination of hydrogen bonding, π-π interactions, and van der Waals forces. beilstein-journals.org This could lead to applications in molecular recognition, separation science, and the development of supramolecular prodrugs where a drug molecule is encapsulated by the host and released in response to a specific trigger. rsc.org
| Potential Guest Molecule | Primary Host-Guest Interaction | Potential Application |
|---|---|---|
| Urea (B33335) | Hydrogen bonding (Thiourea-Urea) nih.gov | Molecular Recognition |
| Aromatic Nitro Compounds | π-π stacking and H-bonding | Sensing of Explosives |
| Fullerenes (C60, C70) | π-π stacking and van der Waals forces beilstein-journals.org | Materials Science, Drug Delivery |
| Anions (e.g., H2PO4-) | Hydrogen bonding | Anion Separation/Transport |
| Chloroform | C-H···S and C-H···Cl hydrogen bonds nih.gov | Crystal Engineering |
Q & A
Q. What are the optimal synthetic routes for (3-Benzylphenyl)thiourea, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-benzylphenyl isothiocyanate with amines under controlled conditions. For example, a protocol adapted from thiourea synthesis in 1,4-dioxane solvent at room temperature (RT) can yield derivatives with >70% efficiency . Key variables include:
Q. Table 1: Representative Reaction Conditions
| Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Benzylphenyl amine | Benzoyl isothiocyanate | 1,4-Dioxane | 25 | 78 |
Q. How is this compound characterized spectroscopically, and what key peaks indicate its purity?
Methodological Answer: Characterization relies on FT-IR , NMR , and elemental analysis :
- FT-IR : Look for ν(N–H) at ~3179 cm⁻¹, ν(C=S) at ~1190 cm⁻¹, and aromatic ν(C=C) at ~1528 cm⁻¹ .
- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.5 ppm; thiourea NH signals are broad singlets at δ 9.2–10.5 ppm .
- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 65.2%, H: 5.1%, N: 9.5%, S: 10.9%) .
Q. What are the solubility properties of this compound, and how do they affect its application in biological assays?
Methodological Answer: this compound is moderately soluble in polar solvents (e.g., 137 g/L in water at 20°C ). For cell-based assays, dimethyl sulfoxide (DMSO) is preferred for stock solutions (solubility: ~50 mg/mL). Precipitation issues in aqueous buffers can be mitigated by:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to skin sensitization risks .
- Ventilation : Use fume hoods to prevent aerosol inhalation, as thiourea derivatives can disrupt thyroid function .
- Waste disposal : Neutralize with 10% sodium hypochlorite before disposal to degrade toxic byproducts .
Advanced Research Questions
Q. How do experimental design inconsistencies in thermal decomposition studies affect reproducibility of this compound-based nanomaterials?
Methodological Answer: Thermal decomposition of thiourea derivatives above 170°C can produce ammonium thiocyanate, altering reaction pathways . To ensure reproducibility:
- Preheating control : Limit preheating time to <2 minutes.
- Atmosphere : Use inert gas (N₂/Ar) to suppress oxidation.
- Monitoring : Employ thermogravimetric analysis (TGA) to track decomposition phases.
Q. Table 2: Thermal Decomposition Parameters
| Condition | Outcome | Reference |
|---|---|---|
| Air, 180°C, 5 min | 85% thiourea → thiocyanate | |
| N₂, 170°C, 2 min | <5% decomposition |
Q. What mechanisms underlie the apoptotic activity of this compound derivatives in cancer cell lines?
Methodological Answer: Thiourea derivatives induce apoptosis via:
- Mitochondrial depolarization : Reduced ΔψM activates cytochrome c release, triggering caspase-9 pathways .
- Bcl-2 modulation : Downregulation of anti-apoptotic Bcl-2 proteins enhances Bax/Bak oligomerization .
- ROS scavenging : Thiourea’s radical-scavenging properties mitigate oxidative stress, paradoxically protecting healthy cells .
Q. Experimental Validation :
- Use JC-1 staining for ΔψM quantification.
- Perform Western blotting for Bcl-2/Bax ratios .
Q. How can this compound be optimized for selective phosphate sorption in environmental remediation?
Methodological Answer: Modify thiourea with polymer flocculants (e.g., polyacrylamide) to enhance phosphate binding:
Q. Table 3: Sorption Efficiency
| Polymer-Thiourea Hybrid | PO₄³⁻ Removal (%) | pH Range | Reference |
|---|---|---|---|
| Polyacrylamide-thiourea | 43 | 6–7 |
Q. How do structural modifications of this compound influence its enzyme inhibition potency?
Methodological Answer:
Q. Case Study :
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Methodological Answer: Discrepancies arise from:
Q. How does this compound compare to cyanide in gold leaching efficiency, and what are its limitations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
